Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)- (9CI) Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)- (9CI)
Brand Name: Vulcanchem
CAS No.: 114604-89-6
VCID: VC0046824
InChI: InChI=1S/C9H12N2O2/c1-2-6-9(13)11-5-3-4-7(11)8(12)10-6/h2,7H,3-5H2,1H3,(H,10,12)/b6-2-/t7-/m0/s1
SMILES: CC=C1C(=O)N2CCCC2C(=O)N1
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol

Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)- (9CI)

CAS No.: 114604-89-6

Main Products

VCID: VC0046824

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)- (9CI) - 114604-89-6

CAS No. 114604-89-6
Product Name Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)- (9CI)
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name (3Z,8aS)-3-ethylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione
Standard InChI InChI=1S/C9H12N2O2/c1-2-6-9(13)11-5-3-4-7(11)8(12)10-6/h2,7H,3-5H2,1H3,(H,10,12)/b6-2-/t7-/m0/s1
Standard InChIKey ZNFUNIIHSUSXNE-OUKKNOHXSA-N
Isomeric SMILES C/C=C\1/C(=O)N2CCC[C@H]2C(=O)N1
SMILES CC=C1C(=O)N2CCCC2C(=O)N1
Canonical SMILES CC=C1C(=O)N2CCCC2C(=O)N1
Synonyms Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)- (9CI)
PubChem Compound 13876565
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator